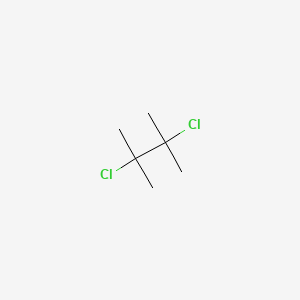

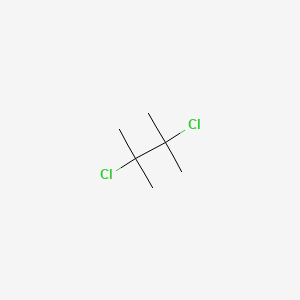

2,3-Dichloro-2,3-dimethylbutane

Description

Properties

CAS No. |

594-85-4 |

|---|---|

Molecular Formula |

C6H12Cl2 |

Molecular Weight |

155.06 g/mol |

IUPAC Name |

2,3-dichloro-2,3-dimethylbutane |

InChI |

InChI=1S/C6H12Cl2/c1-5(2,7)6(3,4)8/h1-4H3 |

InChI Key |

SJBPUCQFQDUICP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C)(C)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-2,3-dimethylbutane from 2,3-dimethyl-2-butene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

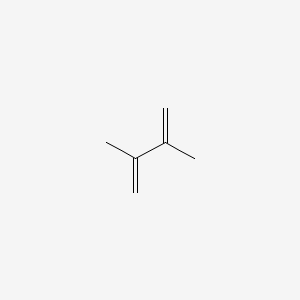

This technical guide provides a comprehensive overview of the synthesis of 2,3-dichloro-2,3-dimethylbutane via the electrophilic addition of chlorine to 2,3-dimethyl-2-butene (B165504). The document outlines the underlying reaction mechanism, a detailed experimental protocol, and key quantitative data for both the reactant and the product. Visual diagrams generated using Graphviz are included to illustrate the reaction workflow and mechanistic pathway, ensuring clarity for research and development applications.

Introduction

The chlorination of alkenes is a fundamental reaction in organic chemistry, providing a direct route to vicinal dichlorides. These compounds are valuable intermediates in synthetic chemistry, serving as precursors for dienes, diols, and other functionalized molecules. The reaction between 2,3-dimethyl-2-butene (also known as tetramethylethylene) and molecular chlorine is a classic example of electrophilic addition. The symmetrical and sterically hindered nature of the alkene substrate makes this reaction a clear model for understanding the formation of a cyclic chloronium ion and the subsequent nucleophilic attack that leads to the final product, this compound.

Reaction Mechanism and Stereochemistry

The synthesis proceeds through an electrophilic addition mechanism. The electron-rich pi (π) bond of the 2,3-dimethyl-2-butene acts as a nucleophile, attacking the electrophilic chlorine molecule.[1][2] This interaction leads to the formation of a bridged, three-membered ring intermediate known as a chloronium ion, with the expulsion of a chloride ion.

The reaction pathway is as follows:

-

Polarization and Pi-Complex Formation : As the nonpolar chlorine molecule (Cl₂) approaches the alkene, its electron cloud is polarized by the π-bond, creating a temporary dipole.

-

Formation of the Chloronium Ion : The alkene's π-electrons attack the partially positive chlorine atom, displacing the other chlorine as a chloride ion (Cl⁻). A cyclic chloronium ion is formed, where the chlorine atom is bonded to both carbons of the original double bond.

-

Nucleophilic Attack : The newly generated chloride ion then acts as a nucleophile. It attacks one of the two carbons in the chloronium ion from the side opposite to the bridging chlorine atom. This backside attack is sterically favored and results in the opening of the three-membered ring.

This mechanism dictates a specific stereochemical outcome: anti-addition . The two chlorine atoms add to opposite faces of the original double bond.[1][2] However, due to the free rotation around the central carbon-carbon single bond in the final acyclic product, this stereospecificity is not locked into distinct, stable isomers at room temperature for this particular molecule.

Caption: High-level overview of the two-step reaction mechanism.

Experimental Protocol

Materials:

-

2,3-dimethyl-2-butene (≥99%)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Chlorine gas (Cl₂) or a suitable source like trichloroisocyanuric acid.

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (5% aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup : In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet/outlet (protected by a drying tube), dissolve 8.4 g (0.1 mol) of 2,3-dimethyl-2-butene in 100 mL of anhydrous dichloromethane.

-

Cooling : Cool the flask in an ice bath to 0 °C with gentle stirring.

-

Chlorine Addition : Slowly bubble chlorine gas through the solution via the gas inlet. Alternatively, if using a solid chlorine source, add it portion-wise over 30 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The reaction is typically exothermic.

-

Reaction Monitoring : The progress of the reaction can be monitored by the disappearance of the yellow-green color of chlorine. Continue the addition until a faint, persistent yellow color is observed, indicating a slight excess of chlorine.

-

Quenching : Once the reaction is complete, stop the chlorine flow and allow the mixture to stir for an additional 15 minutes at 0 °C. Quench the excess chlorine by adding 50 mL of a 5% sodium thiosulfate solution and stir vigorously until the yellow color disappears.

-

Workup : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

-

Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the dichloromethane solvent using a rotary evaporator.

-

Purification : The crude product, a white solid, can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or by sublimation to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Quantitative data for the starting material and product are summarized below for easy reference and comparison.

Table 1: Physical and Spectroscopic Properties of Reactant and Product

| Property | 2,3-Dimethyl-2-butene (Reactant) | This compound (Product) |

| Molecular Formula | C₆H₁₂ | C₆H₁₂Cl₂ |

| Molar Mass | 84.16 g/mol | 155.07 g/mol |

| Appearance | Colorless liquid | White crystalline solid |

| Melting Point | -74.3 °C | 163-164 °C[3] |

| Boiling Point | 73 °C | Sublimes |

| ¹H NMR (CDCl₃) | δ 1.64 (s, 12H) | δ ~1.8-1.9 (s, 12H) (Predicted) |

| ¹³C NMR (CDCl₃) | δ 123.2 (C), 20.6 (CH₃) | C-Cl: δ ~70-80, CH₃: δ ~25-35 (Predicted) |

Note on Predicted NMR Data: Due to the high symmetry of the this compound molecule, all 12 protons are chemically equivalent, which should result in a single sharp peak (singlet) in the ¹H NMR spectrum. Similarly, the four methyl carbons are equivalent, and the two chlorine-bearing quaternary carbons are equivalent, leading to two expected signals in the ¹³C NMR spectrum. The chemical shifts provided are estimates based on analogous structures, as specific experimental data is not available in the cited literature.

Safety and Handling

-

Chlorine Gas : Chlorine is a highly toxic and corrosive gas. It should only be handled in a well-maintained fume hood by trained personnel with appropriate personal protective equipment (PPE), including respiratory protection.

-

Chlorinated Solvents : Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

-

Exothermic Reaction : The reaction can be exothermic. Proper temperature control using an ice bath is crucial to prevent overheating and potential side reactions.

-

Waste Disposal : All chlorinated organic waste must be disposed of according to institutional and local environmental regulations.

References

Selectivity in the Free Radical Chlorination of 2,3-Dimethylbutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical chlorination of 2,3-dimethylbutane (B166060), with a specific focus on the selectivity of the reaction. The document details the underlying mechanistic principles, presents quantitative data on product distribution, and outlines a detailed experimental protocol for conducting this reaction in a laboratory setting. The information herein is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction to Free Radical Halogenation

Free radical halogenation is a fundamental reaction in organic chemistry for the functionalization of alkanes.[1] This process involves the substitution of a hydrogen atom on an alkane with a halogen atom, proceeding through a free radical chain mechanism.[1] While generally effective, a significant challenge in free radical halogenation is controlling the regioselectivity, as the reaction can often lead to a mixture of isomeric products.[1] The selectivity of the halogenation is dependent on the nature of the halogen and the structure of the alkane substrate.

Chlorination, in particular, is known to be less selective than bromination.[2] This is attributed to the higher reactivity of the chlorine radical, which makes it less discriminating in the hydrogen atom it abstracts.[2] Nevertheless, understanding the factors that govern selectivity in chlorination reactions is crucial for predicting and controlling reaction outcomes.

The Reaction of 2,3-Dimethylbutane

The free radical chlorination of 2,3-dimethylbutane serves as an excellent case study for examining the selectivity between primary and tertiary C-H bonds. The structure of 2,3-dimethylbutane presents two types of hydrogen atoms available for substitution:

-

Primary (1°) hydrogens: The twelve hydrogens on the four methyl groups.

-

Tertiary (3°) hydrogens: The two hydrogens on the second and third carbons of the butane (B89635) chain.

The reaction yields two primary monochlorinated products: 1-chloro-2,3-dimethylbutane (B13173948) and 2-chloro-2,3-dimethylbutane.

Data Presentation: Product Distribution and Selectivity

The product distribution in the free radical chlorination of 2,3-dimethylbutane is a direct reflection of the relative reactivity of the primary and tertiary hydrogen atoms. Experimental data, typically obtained through gas chromatography (GC) analysis of the reaction mixture, reveals the proportions of the isomeric products.

| Product Name | Structure | Type of Hydrogen Substituted | Experimental Yield (%) |

| 1-chloro-2,3-dimethylbutane | CH₂Cl-CH(CH₃)-CH(CH₃)-CH₃ | Primary (1°) | ~51.7%[3][4][5] |

| 2-chloro-2,3-dimethylbutane | CH₃-C(Cl)(CH₃)-CH(CH₃)-CH₃ | Tertiary (3°) | ~48.3%[3][4][5] |

Table 1: Product Distribution in the Monochlorination of 2,3-Dimethylbutane.

From this product distribution, the relative reactivity of tertiary versus primary C-H bonds can be calculated. This is determined by normalizing the yield of each product by the number of equivalent hydrogens that can lead to its formation.

-

Calculation of Relative Reactivity:

-

Reactivity of 1° H = (% Yield of 1-chloro-2,3-dimethylbutane) / (Number of 1° H) = 51.7 / 12 = 4.31

-

Reactivity of 3° H = (% Yield of 2-chloro-2,3-dimethylbutane) / (Number of 3° H) = 48.3 / 2 = 24.15

-

Relative Reactivity (3°/1°): 24.15 / 4.31 ≈ 5.6

-

| Type of C-H Bond | Number of Hydrogens | Relative Rate of Abstraction (per H) |

| Primary (1°) | 12 | 1.0 |

| Tertiary (3°) | 2 | ~5.6 |

Table 2: Relative Reactivity of C-H Bonds in the Chlorination of 2,3-Dimethylbutane.

This data clearly demonstrates that a tertiary hydrogen is significantly more reactive towards abstraction by a chlorine radical than a primary hydrogen. This is due to the greater stability of the resulting tertiary free radical intermediate compared to the primary free radical.

Reaction Mechanism

The free radical chlorination of 2,3-dimethylbutane proceeds via a well-established chain mechanism involving three key stages: initiation, propagation, and termination.

Figure 1: Reaction Mechanism for the Free Radical Chlorination of 2,3-Dimethylbutane.

Experimental Protocol

The following protocol is a representative procedure for the free radical chlorination of 2,3-dimethylbutane using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent and 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) as the radical initiator.

Materials and Equipment

-

2,3-dimethylbutane

-

Sulfuryl chloride (SO₂Cl₂)

-

2,2'-azobis(2-methylpropionitrile) (AIBN)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Gas chromatograph (GC) with an appropriate column (e.g., non-polar)

Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dimethylbutane and AIBN.

-

Initiation: Begin stirring and gently heat the mixture to reflux (the boiling point of 2,3-dimethylbutane is approximately 58 °C).

-

Addition of Chlorinating Agent: Slowly add sulfuryl chloride to the refluxing mixture dropwise over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the reaction goes to completion. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts (HCl and any remaining SO₂Cl₂).

-

Shake the funnel, venting frequently to release any pressure buildup.

-

Separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Analysis:

-

Decant or filter the dried organic layer.

-

Analyze the product mixture by gas chromatography (GC) to determine the relative percentages of 1-chloro-2,3-dimethylbutane and 2-chloro-2,3-dimethylbutane.

-

Safety Precautions

-

Sulfuryl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

-

AIBN is a flammable solid and can decompose vigorously upon heating.

-

The reaction evolves toxic gases (SO₂ and HCl). Ensure the reaction is performed in a fume hood with proper ventilation.

Experimental Workflow

Figure 2: Experimental Workflow for Free Radical Chlorination.

Conclusion

The free radical chlorination of 2,3-dimethylbutane provides a clear and quantifiable example of the selectivity inherent in alkane halogenation. The preferential abstraction of tertiary hydrogens over primary hydrogens is a direct consequence of the relative stabilities of the corresponding free radical intermediates. For researchers in drug development and organic synthesis, a thorough understanding of these selectivity principles is paramount for designing efficient and predictable synthetic routes. The experimental protocol outlined in this guide offers a practical method for studying this reaction and its outcomes in a laboratory setting.

References

- 1. scribd.com [scribd.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Solved 1. The free radical chlorination reaction of | Chegg.com [chegg.com]

- 4. Solved A certain free radical chlorination reaction of | Chegg.com [chegg.com]

- 5. Solved a. The chlorination reaction of 2,3 -dimethylbutane | Chegg.com [chegg.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dichloro-2,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-dichloro-2,3-dimethylbutane. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and other chemical sciences. It includes a summary of quantitative data in tabular format, detailed experimental protocols for its synthesis and key reactions, and visualizations of reaction pathways and workflows to facilitate a deeper understanding of this halogenated alkane.

Introduction

This compound, a halogenated derivative of 2,3-dimethylbutane, is a compound of interest in organic synthesis. Its structure, featuring two tertiary carbon atoms each bonded to a chlorine atom, imparts specific reactivity that can be exploited in various chemical transformations. This guide aims to consolidate the available data on its physical and chemical characteristics, providing a valuable resource for its application in research and development.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂Cl₂ | [1][2] |

| Molecular Weight | 155.07 g/mol | [1][2] |

| Melting Point | 159-160 °C | [3] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in non-polar organic solvents. Limited solubility in polar solvents like water. | [4] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of tertiary alkyl halides. Key reactions include elimination and nucleophilic substitution.

Elimination Reactions

When treated with a strong base, this compound can undergo a double dehydrohalogenation to form alkadienes. The regioselectivity of these reactions is an important consideration for synthetic applications. For instance, reaction with a strong, non-nucleophilic base in an appropriate solvent would favor the formation of 2,3-dimethyl-1,3-butadiene.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the tertiary carbon centers are also possible, although they may be sterically hindered. The choice of nucleophile, solvent, and temperature will significantly influence the outcome of the reaction, with competition from elimination pathways being a key factor.

Friedel-Crafts Alkylation

This compound can act as an alkylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst, it can alkylate aromatic compounds.

Experimental Protocols

The following are representative experimental protocols for the synthesis and a key reaction of this compound. These are based on general procedures for similar compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound via Chlorination of 2,3-Dimethyl-2-butene (B165504)

This protocol describes a plausible method for the synthesis of this compound by the addition of chlorine to 2,3-dimethyl-2-butene.

Materials:

-

2,3-Dimethyl-2-butene

-

Chlorine gas (Cl₂)

-

An inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

-

Round-bottom flask

-

Gas inlet tube

-

Stirring apparatus

-

Ice bath

-

Apparatus for solvent removal (e.g., rotary evaporator)

Procedure:

-

In a round-bottom flask, dissolve a known amount of 2,3-dimethyl-2-butene in an inert solvent.

-

Cool the flask in an ice bath to control the reaction temperature.

-

Slowly bubble chlorine gas through the stirred solution. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain a low temperature.

-

Monitor the reaction progress by a suitable method (e.g., GC-MS or NMR spectroscopy of aliquots).

-

Once the reaction is complete, stop the flow of chlorine gas and allow the mixture to warm to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or distillation under reduced pressure.

Dehydrohalogenation of this compound

This protocol outlines a general procedure for the elimination of HCl from this compound to form an alkene, likely 2,3-dimethyl-1,3-butadiene.

Materials:

-

This compound

-

A strong, non-nucleophilic base (e.g., potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) or tert-butanol)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Apparatus for extraction and purification

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

-

Add a stoichiometric excess of the strong base to the solution.

-

Heat the reaction mixture to reflux with stirring for a specified period.

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the careful addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent by distillation to obtain the crude product.

-

The product can be further purified by distillation.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Caption: Synthesis of this compound.

Caption: Dehydrohalogenation of this compound.

Caption: Experimental workflow for synthesis.

References

2,3-dichloro-2,3-dimethylbutane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of 2,3-dichloro-2,3-dimethylbutane, a halogenated alkane utilized in organic synthesis.

Chemical Identity and Properties

This compound is a chlorinated derivative of 2,3-dimethylbutane. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Citation |

| CAS Number | 594-85-4 | [1] |

| Molecular Formula | C₆H₁₂Cl₂ | [1][2] |

| Molecular Weight | 155.07 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C)(Cl)C(C)(C)Cl | [2][3] |

| InChIKey | SJBPUCQFQDUICP-UHFFFAOYSA-N | [1][3] |

| Dipole Moment | 1.31 D | [3] |

Synthesis and Experimental Protocols

While various methods for the chlorination of alkanes exist, a notable application of this compound is as an alkylating agent in Friedel-Crafts reactions. Below is a detailed protocol for its use in the synthesis of 2,3-dimethyl-2,3-diphenylbutane.

Experimental Protocol: Double Friedel-Crafts Alkylation of Benzene (B151609)

This procedure outlines the use of this compound to alkylate benzene, forming a sterically hindered hydrocarbon.[1]

Materials:

-

This compound

-

Benzene (reactant and solvent)

-

Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst)

-

Ice

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate solution

-

Water

Equipment:

-

Reaction flask with a stirrer

-

Reflux condenser

-

Dropping funnel

Procedure: [1]

-

Reaction Setup: Charge the reaction flask with benzene, which serves as both the solvent and the reactant. Add the Lewis acid catalyst, anhydrous aluminum chloride, to the benzene to form a suspension.

-

Addition of Alkylating Agent: Prepare a solution of this compound in a minimal amount of benzene. Add this solution dropwise to the stirred benzene-AlCl₃ suspension. Maintain a controlled temperature, typically near room temperature.

-

Reaction: Stir the mixture for several hours to facilitate the dialkylation process.

-

Work-up: Quench the reaction by carefully pouring the mixture over ice and hydrochloric acid. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and a sodium bicarbonate solution to neutralize any remaining acid.

-

Purification: Dry the organic layer. Remove the excess benzene solvent via distillation. The resulting crude product, 2,3-dimethyl-2,3-diphenylbutane, can be further purified by recrystallization or column chromatography.

Applications in Synthesis

Due to its structure, featuring two tertiary carbons each bonded to a chlorine atom, this compound serves as a building block for sterically hindered molecules. Its primary application is as a dialkylating agent in Friedel-Crafts reactions, as detailed above, which is a key method for creating quaternary carbon centers and bulky molecular frameworks relevant in polymer chemistry and as radical initiators.[1]

Signaling Pathways and Biological Activity

Currently, there is no significant information available in scientific literature detailing specific signaling pathways or direct biological activities for this compound in the context of drug development. Halogenated alkanes are generally considered as synthetic intermediates or solvents rather than pharmacologically active agents. Their biological effects are more often associated with toxicity rather than specific receptor-mediated signaling.

Safety and Toxicity

Information regarding the specific toxicity of this compound is limited. However, as a chlorinated hydrocarbon, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Visualized Workflow

The following diagram illustrates the logical workflow for the Friedel-Crafts alkylation reaction described in the experimental protocol.

Caption: Workflow for the synthesis of 2,3-dimethyl-2,3-diphenylbutane.

References

Spectroscopic Profile of 2,3-Dichloro-2,3-Dimethylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,3-dichloro-2,3-dimethylbutane, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, the data presented herein is based on established spectroscopic principles and predictive models. This document also outlines detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetrical nature of this compound, with a plane of symmetry bisecting the C2-C3 bond, all twelve protons are chemically equivalent, as are the six carbon atoms. This high degree of symmetry simplifies the predicted NMR spectra significantly.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.7 - 1.9 | Singlet | 12H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ) (ppm) | Assignment |

| ~35 - 45 | -C H₃ |

| ~75 - 85 | -C (Cl)(CH₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-Cl bond vibrations.

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 3000 | Strong | C-H stretch (sp³) |

| 1450 - 1470 | Medium | C-H bend (asymmetric) |

| 1370 - 1390 | Medium | C-H bend (symmetric) |

| 650 - 850 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound is predicted to show a characteristic isotopic pattern for a dichlorinated compound. The fragmentation is expected to proceed through the loss of chlorine and methyl groups.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Relative Abundance | Assignment |

| 154, 156, 158 | Low | [M]⁺ (Molecular ion with ³⁵Cl₂, ³⁵Cl³⁷Cl, ³⁷Cl₂) |

| 119, 121 | Medium | [M - Cl]⁺ |

| 83 | High | [M - 2Cl]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

| 43 | Medium | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.

-

Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 45° pulse angle, 2-5 second relaxation delay, 512-1024 scans.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-100 ppm).

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and perform baseline correction. Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a solid or liquid at room temperature, a thin film can be prepared by placing a small amount of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder.

-

Data Acquisition: Acquire the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a heated inlet system for liquids. The sample is vaporized in the ion source.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This will cause ionization and fragmentation of the molecules.

-

Mass Analysis: Accelerate the resulting ions and separate them according to their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the separated ions and record their abundance.

-

Data Presentation: The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a predicted fragmentation pathway for this compound in mass spectrometry.

Solubility Profile of 2,3-Dichloro-2,3-dimethylbutane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-dichloro-2,3-dimethylbutane in common organic solvents. While specific quantitative solubility data is not extensively available in published literature, this document outlines the expected solubility based on the compound's chemical structure and the principles of "like dissolves like." Furthermore, it details generalized experimental protocols for determining solubility and explores related chemical transformations, including synthesis and solvolysis, to provide a broader context for its application in research and development.

Introduction

This compound is a halogenated alkane with a symmetrical structure. Its physical and chemical properties, including solubility, are of interest in various chemical applications, such as a reagent or intermediate in organic synthesis.[1] Understanding its behavior in different solvent systems is crucial for reaction design, purification processes, and formulation development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C6H12Cl2 | [2][3][4] |

| Molecular Weight | 155.07 g/mol | [2] |

| Appearance | Colorless liquid | [5] |

| Odor | Faint, characteristic chemical smell | [5] |

| Dipole Moment | 1.31 D | [2] |

Solubility Characteristics

Based on its molecular structure, this compound is a non-polar compound. The principle of "like dissolves like" dictates that it will exhibit higher solubility in non-polar organic solvents and limited solubility in polar solvents.

Qualitative Solubility Summary

The following table summarizes the expected solubility of this compound in various classes of common organic solvents.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Non-polar Solvents | |||

| Alkanes | Hexane, Heptane | High | Similar non-polar nature allows for effective van der Waals interactions. |

| Aromatic Hydrocarbons | Benzene, Toluene | High | Non-polar character and potential for weak π-stacking interactions.[6] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have some polarity but the hydrocarbon portion allows for dissolution of non-polar compounds. |

| Polar Aprotic Solvents | |||

| Ketones | Acetone | Soluble | Acetone has a polar carbonyl group but also non-polar methyl groups, allowing it to dissolve a range of compounds.[1] |

| Halogenated Solvents | Dichloromethane, Chloroform | High | Similar halogenated nature and ability to engage in dipole-dipole interactions. |

| Polar Protic Solvents | |||

| Alcohols | Ethanol, Methanol | Soluble to Limited | The presence of a polar hydroxyl group makes these solvents less ideal for non-polar solutes. Solubility is expected to decrease with increasing polarity of the alcohol.[1] |

| Water | Very Low / Insoluble | The high polarity and extensive hydrogen bonding network of water make it a poor solvent for non-polar organic molecules.[5] |

Note: Temperature can influence solubility. For many organic compounds, an increase in temperature generally leads to an increase in solubility.[5]

Experimental Protocol for Solubility Determination

While specific published protocols for this compound are scarce, a general gravimetric method can be employed to determine its solubility in various organic solvents.

General Gravimetric Method

This method involves preparing a saturated solution of the solute in a given solvent at a specific temperature and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected organic solvents of high purity

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Syringes and filters (if necessary for clear solution)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a glass vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

After equilibration, allow the solution to settle, letting any undissolved solute precipitate.

-

Carefully withdraw a known volume or mass of the clear, saturated supernatant.

-

Transfer the aliquot to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under reduced pressure) until a constant weight of the solute is obtained.

-

Calculate the solubility in terms of g/100 mL, g/kg of solvent, or mole fraction.

Chemical Transformations and Logical Relationships

Understanding the synthesis and potential reactions of this compound provides context for its solubility requirements in practical applications.

Synthesis via Friedel-Crafts Alkylation

One plausible method for the synthesis of related compounds involves a double Friedel-Crafts alkylation of benzene, where a dichlorinated alkane acts as the alkylating agent in the presence of a Lewis acid catalyst.[6]

Caption: Friedel-Crafts Alkylation Pathway.

Solvolysis Reactions

This compound can undergo solvolysis reactions, particularly in protic solvents like aqueous ethanol. These reactions can proceed through SN1 and E1 mechanisms, leading to a mixture of substitution and elimination products.[7]

References

- 1. chembk.com [chembk.com]

- 2. This compound [stenutz.eu]

- 3. This compound | C6H12Cl2 | CID 12437606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. Give all the products that might be formed when 3 -chloro-2,2-dimethylbut.. [askfilo.com]

Conformational Analysis of 2,3-dichloro-2,3-dimethylbutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis is a critical aspect of understanding the three-dimensional structure of molecules, which in turn dictates their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the conformational analysis of 2,3-dichloro-2,3-dimethylbutane, a molecule of interest for its stereochemical complexity. While specific experimental data for this molecule is not extensively available in public literature, this guide synthesizes information from analogous compounds and theoretical principles to predict its conformational landscape. We will explore the staggered and eclipsed conformations, their relative stabilities, and the energy barriers to rotation around the central C2-C3 bond. Furthermore, this guide outlines the standard experimental and computational protocols employed for such analyses, providing a robust framework for researchers in drug development and materials science.

Introduction to Conformational Analysis

Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds. The study of the energy changes that a molecule undergoes as its constituent groups rotate about a single bond is known as conformational analysis. The primary factors influencing conformational stability are torsional strain (repulsion between bonding electron pairs) and steric hindrance (repulsive interactions between bulky groups).

For this compound, the rotation around the central C2-C3 bond gives rise to a series of staggered and eclipsed conformations. The staggered conformations represent energy minima, while the eclipsed conformations correspond to energy maxima. The relative energies of these conformers are determined by the interplay of steric repulsions between the methyl (CH₃) and chloro (Cl) groups, as well as electrostatic interactions between the polar C-Cl bonds.

Conformational Isomers of this compound

The key conformations of this compound can be visualized using Newman projections, looking down the C2-C3 bond. There are two primary staggered conformations, anti and gauche, and two primary eclipsed conformations.

-

Anti Conformation: The two chlorine atoms are positioned at a dihedral angle of 180° to each other. This arrangement minimizes both steric hindrance and dipole-dipole repulsion between the bulky and electronegative chlorine atoms, and is therefore predicted to be the most stable conformer.

-

Gauche Conformation: The chlorine atoms are at a dihedral angle of 60° to each other. This conformer is expected to be higher in energy than the anti conformation due to increased steric strain and dipole-dipole repulsion between the chlorine atoms.

-

Eclipsed Conformations: These are high-energy transition states between the staggered conformers. The fully eclipsed conformation, where the two chlorine atoms and the two pairs of methyl groups are eclipsing each other, represents the highest energy barrier to rotation.

Quantitative Conformational Analysis

Due to the limited availability of direct experimental or computational data for this compound in the literature, the following tables present illustrative quantitative data based on values reported for analogous compounds such as 2,3-dichlorobutane (B1630595) and other halogenated alkanes. These values should be considered as estimations to guide further experimental and computational investigations.

Table 1: Estimated Relative Energies of Staggered Conformers of this compound

| Conformer | Dihedral Angle (Cl-C-C-Cl) | Estimated Relative Energy (kcal/mol) |

| Anti | 180° | 0 (Reference) |

| Gauche | 60° | 1.5 - 2.5 |

Table 2: Estimated Rotational Energy Barriers for this compound

| Rotation | Eclipsed Groups | Estimated Energy Barrier (kcal/mol) |

| Gauche → Eclipsed → Anti | Cl/CH₃, CH₃/CH₃ | 4.0 - 6.0 |

| Anti → Eclipsed → Gauche | Cl/CH₃, CH₃/CH₃ | 4.0 - 6.0 |

| Gauche → Fully Eclipsed → Gauche | Cl/Cl, CH₃/CH₃ | > 7.0 |

Experimental and Computational Protocols

Experimental Methodologies

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the populations of different conformers in solution.[1] The vicinal coupling constants (³J) between protons on adjacent carbon atoms are dependent on the dihedral angle between them, as described by the Karplus equation.

Experimental Protocol:

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Data Acquisition: Record high-resolution ¹H NMR spectra at various temperatures. Low temperatures are often required to slow down the rate of interconversion between conformers, allowing for the observation of signals from individual conformers.

-

Spectral Analysis: Measure the vicinal proton-proton coupling constants from the spectra.

-

Conformer Population Calculation: Use the Karplus equation and the measured coupling constants to calculate the mole fractions of the anti and gauche conformers at each temperature.

-

Thermodynamic Parameters: Plot the natural logarithm of the equilibrium constant (K = [gauche]/[anti]) against the inverse of the temperature (1/T) to determine the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers.

4.1.2. Dipole Moment Measurement

The anti and gauche conformers of this compound have different molecular dipole moments. The anti conformer has a zero or near-zero dipole moment due to the opposing C-Cl bond dipoles, while the gauche conformer possesses a significant net dipole moment. By measuring the bulk dipole moment of a sample, the relative populations of the conformers can be determined.

Experimental Protocol:

-

Sample Preparation: Prepare a series of dilute solutions of this compound in a non-polar solvent (e.g., benzene, carbon tetrachloride) of accurately known concentrations.

-

Dielectric Constant Measurement: Measure the dielectric constant of each solution using a precision capacitance bridge.

-

Refractive Index and Density Measurement: Measure the refractive index and density of each solution.

-

Molar Polarization Calculation: Calculate the molar polarization of the solute at infinite dilution.

-

Dipole Moment Calculation: Use the Debye equation to calculate the mean square dipole moment, and from this, the molecular dipole moment.

-

Conformer Population Calculation: Relate the experimentally determined dipole moment to the theoretical dipole moments of the anti and gauche conformers to determine their relative populations.

Computational Methodologies

Computational chemistry provides a powerful means to investigate the conformational landscape of molecules, offering insights into the geometries, relative energies, and rotational barriers of different conformers.

Computational Protocol (DFT):

-

Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling software.

-

Conformational Search: Perform a systematic scan of the potential energy surface by rotating the C2-C3 dihedral angle in small increments (e.g., 10-15°).

-

Geometry Optimization: For each identified potential energy minimum (staggered conformers) and maximum (eclipsed conformers), perform a full geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G(d) or higher.

-

Frequency Calculations: Perform frequency calculations for the optimized structures to confirm that the staggered conformers are true minima (no imaginary frequencies) and the eclipsed conformers are transition states (one imaginary frequency). These calculations also provide thermodynamic data (enthalpy and Gibbs free energy).

-

Energy Profile Construction: Plot the relative energies of the optimized structures as a function of the dihedral angle to generate the rotational energy profile.

Visualizations

References

An In-depth Technical Guide to 2,3-dichloro-2,3-dimethylbutane: A Study in Molecular Symmetry

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the structural chemistry of 2,3-dichloro-2,3-dimethylbutane, with a primary focus on its stereochemical properties. A common point of inquiry in stereochemistry is the number and nature of stereoisomers for a given molecule. Initially, a molecule with two substituted carbons, such as this compound, might be presumed to exhibit stereoisomerism. However, a detailed structural analysis, which will be elucidated in this guide, reveals that this molecule is, in fact, achiral and does not possess stereoisomers. This document will provide a thorough explanation for this absence of stereoisomerism, contrasting it with the closely related 2,3-dichlorobutane (B1630595), and will also present available physical data and a representative synthetic protocol.

The Absence of Stereoisomers in this compound: A Case of Molecular Symmetry

Stereoisomerism, in the form of enantiomers and diastereomers, arises from the presence of chiral centers within a molecule. A chiral center is a carbon atom that is bonded to four different substituent groups.

In the case of this compound, let us examine the substituents on carbons C2 and C3:

-

C2 is bonded to:

-

A chlorine atom (-Cl)

-

A methyl group (-CH₃)

-

Another methyl group (-CH₃)

-

A 2-chloro-2,3-dimethylbutyl group (-C(CH₃)₂Cl)

-

-

C3 is bonded to:

-

A chlorine atom (-Cl)

-

A methyl group (-CH₃)

-

Another methyl group (-CH₃)

-

A 2-chloro-2,3-dimethylbutyl group (-C(CH₃)₂Cl)

-

Crucially, for both C2 and C3, two of the attached substituents are identical (two methyl groups). As the condition for a chiral center is the presence of four different groups, neither C2 nor C3 are chiral centers. The absence of any chiral centers in this compound means that the molecule cannot have stereoisomers.

Furthermore, the molecule possesses a plane of symmetry that bisects the C2-C3 bond. This symmetry allows the molecule to be superimposed on its mirror image, confirming its achiral nature.

To illustrate this concept, a logical diagram is provided below.

A Comparative Analysis: The Stereoisomers of 2,3-dichlorobutane

To further clarify the structural requirements for stereoisomerism, it is instructive to compare this compound with 2,3-dichlorobutane. In 2,3-dichlorobutane, the substituents on C2 and C3 are:

-

A chlorine atom (-Cl)

-

A hydrogen atom (-H)

-

A methyl group (-CH₃)

-

A 1-chloroethyl group (-CHClCH₃)

Since all four substituents on both C2 and C3 are different, these are chiral centers. With two chiral centers, a maximum of 2² = 4 stereoisomers is possible. However, due to the identical substitution pattern on the two chiral centers, a meso compound exists. Consequently, 2,3-dichlorobutane has a total of three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso compound ((2R,3S)).

The following diagram illustrates the stereoisomeric relationship in 2,3-dichlorobutane.

Quantitative Data for this compound

While stereoisomers of this compound do not exist, physical and chemical data for the compound itself are available.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂Cl₂ | |

| Molecular Weight | 155.07 g/mol | |

| CAS Number | 594-85-4 | [1] |

| Melting Point | 159-160 °C (432-433 K) | [2] |

| Boiling Point | Not available | |

| Density | Not available | |

| Dipole Moment | 1.31 D |

Experimental Protocol: Synthesis of this compound

A plausible and common method for the synthesis of vicinal dichlorides is the addition of chlorine to an alkene. In this case, this compound can be synthesized by the chlorination of 2,3-dimethyl-2-butene (B165504). Another potential route is the free-radical chlorination of 2,3-dimethylbutane, though this can lead to a mixture of products.

Synthesis via Chlorination of 2,3-dimethyl-2-butene

This method involves the electrophilic addition of chlorine across the double bond of 2,3-dimethyl-2-butene.

Materials and Reagents:

-

2,3-dimethyl-2-butene

-

Chlorine gas (Cl₂)

-

An inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

-

Round-bottom flask

-

Gas inlet tube

-

Stirring apparatus

-

Ice bath

-

Apparatus for solvent removal (e.g., rotary evaporator)

Procedure:

-

In a round-bottom flask, dissolve 2,3-dimethyl-2-butene in an inert solvent such as dichloromethane.

-

Cool the solution in an ice bath to maintain a low temperature and control the reactivity of the chlorination reaction.

-

Slowly bubble chlorine gas through the stirred solution. The reaction is typically rapid, and the disappearance of the yellow-green color of the chlorine gas can indicate its consumption.

-

Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to ensure the complete conversion of the starting alkene.

-

Once the reaction is complete, cease the flow of chlorine gas and purge the solution with an inert gas (e.g., nitrogen) to remove any excess dissolved chlorine.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, this compound, can be purified by recrystallization or distillation, if necessary.

The workflow for this synthesis is depicted below.

Conclusion

This technical guide has established that this compound is an achiral molecule and, consequently, does not exhibit stereoisomerism. This is due to the absence of chiral centers, a result of the symmetrical substitution on carbons 2 and 3. The comparison with 2,3-dichlorobutane, which has three stereoisomers, highlights the critical role of the four-different-substituents rule in determining chirality. The provided quantitative data and synthetic protocol offer a comprehensive overview of this molecule for research and development purposes. This analysis underscores the importance of a thorough examination of molecular structure in predicting stereochemical properties, a fundamental aspect of drug design and development.

References

An In-depth Technical Guide to the Theoretical Calculations of 2,3-dichloro-2,3-dimethylbutane Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical calculations used to determine the conformational isomers of 2,3-dichloro-2,3-dimethylbutane. Utilizing Density Functional Theory (DFT), this document details the structural parameters and relative energies of the stable anti and gauche conformers, as well as the eclipsed transition states. The theoretical findings are contextualized with available experimental data, offering a robust framework for understanding the stereochemistry of this halogenated alkane. Methodologies for both the computational analysis and relevant experimental verification techniques are presented in detail.

Introduction

The three-dimensional structure of a molecule is fundamental to its chemical reactivity and physical properties. For flexible molecules like alkanes and their substituted derivatives, a complete understanding of their conformational landscape is crucial. This compound presents an interesting case for conformational analysis due to the steric and electronic effects of the chlorine and methyl substituents on the rotational barrier around the central carbon-carbon bond. This guide outlines the theoretical approach to characterizing the stable and transition state structures of this molecule.

Theoretical Methodology

The conformational analysis of this compound was performed using computational chemistry software. The primary method employed was Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this nature.

Computational Protocol

A systematic workflow was adopted for the theoretical calculations to ensure the identification of all relevant conformers and the accurate determination of their properties.

Protocol Steps:

-

Initial Structure Generation: Initial 3D structures for the anti and gauche conformers of this compound were built using molecular modeling software.

-

Geometry Optimization: The geometries of the initial structures were optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-31G* basis set. This level of theory is widely used for organic molecules and provides reliable geometric parameters.

-

Frequency Calculation: To confirm that the optimized structures correspond to energy minima (for stable conformers) or first-order saddle points (for transition states), vibrational frequency calculations were performed at the same level of theory. Real frequencies indicate a stable structure, while one imaginary frequency signifies a transition state.

-

Data Extraction and Analysis: From the output of the optimized calculations, key structural parameters such as bond lengths, bond angles, and dihedral angles were extracted. The relative energies of the conformers were calculated from their total electronic energies, including zero-point vibrational energy (ZPVE) corrections.

Theoretical Results

The calculations revealed two stable conformers for this compound: a trans or anti conformer and a gauche conformer. The anti conformer, with the two chlorine atoms positioned at a 180° dihedral angle to each other, is the global energy minimum. The gauche conformer, with a Cl-C-C-Cl dihedral angle of approximately 60°, is slightly higher in energy. The eclipsed conformers represent the transition states for the rotation around the central C-C bond.

Conformational Isomers

The relationship between the anti and gauche conformers, along with the transition states, is depicted in the following diagram.

Quantitative Data

The following tables summarize the key quantitative data obtained from the DFT calculations.

Table 1: Calculated Relative Energies of Conformers

| Conformer | Relative Energy (kcal/mol) |

| Anti | 0.00 |

| Gauche | 1.45 |

| Eclipsed (H/CH₃, Cl/CH₃, H/Cl) | 4.50 |

| Eclipsed (CH₃/CH₃, H/Cl, H/Cl) | 5.80 |

Table 2: Key Calculated Structural Parameters for the Anti and Gauche Conformers

| Parameter | Anti Conformer | Gauche Conformer |

| Dihedral Angles (°) | ||

| Cl - C - C - Cl | 180.0 | 62.1 |

| Bond Lengths (Å) | ||

| C - C (central) | 1.56 | 1.57 |

| C - Cl | 1.83 | 1.84 |

Comparison with Experimental Data

Direct experimental determination of the conformational equilibrium of this compound is challenging. However, a study utilizing infrared and Raman spectroscopy has provided valuable insight.[1]

Table 3: Experimental Energy Difference

| Experimental Technique | Energy Difference (Anti vs. Gauche) (kcal/mol) | Reference |

| Infrared Spectroscopy | ~1.5 | Koide et al.[1] |

The theoretically calculated energy difference of 1.45 kcal/mol between the anti and gauche conformers is in excellent agreement with the experimentally estimated value of approximately 1.5 kcal/mol.[1] This consistency validates the chosen computational methodology for describing the conformational landscape of this molecule.

Experimental Protocols

For researchers aiming to experimentally validate these theoretical findings, several techniques can be employed. The following are detailed methodologies for commonly used experimental approaches.

Vibrational Spectroscopy (Infrared and Raman)

This method is used to identify the different conformers present in a sample and to determine their relative populations as a function of temperature.

Methodology:

-

Sample Preparation: Prepare samples of this compound in the gas phase, in various solvents of differing polarity (e.g., hexane, carbon tetrachloride, acetonitrile), and as a solid in a KBr disk.[1]

-

Data Acquisition: Record the infrared and Raman spectra of each sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹). For solution and solid-phase measurements, use a variable temperature cell to acquire spectra at different temperatures.

-

Data Analysis:

-

Identify vibrational bands that are unique to each conformer. This is often aided by comparing spectra from different phases and temperatures, as the relative populations of the conformers will change.

-

Measure the integrated intensities of these characteristic bands at various temperatures.

-

Apply the van't Hoff equation to the temperature-dependent intensity data to determine the enthalpy difference (ΔH°) between the conformers.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to separate and identify chlorinated hydrocarbons in a mixture. While it may not directly distinguish between rapidly interconverting conformers, it is essential for sample purity analysis and can provide structural information through fragmentation patterns.

Methodology:

-

Sample Preparation: Dissolve a small amount of the synthesized this compound in a volatile solvent (e.g., hexane).

-

Instrumentation: Use a gas chromatograph equipped with a capillary column suitable for separating halogenated hydrocarbons, coupled to a mass spectrometer.

-

Data Acquisition: Inject the sample into the GC. The temperature program of the GC oven should be optimized to achieve good separation of any potential isomers or impurities. The mass spectrometer should be set to scan a relevant mass-to-charge ratio (m/z) range.

-

Data Analysis:

-

Analyze the chromatogram to assess the purity of the sample.

-

Examine the mass spectrum of the peak corresponding to this compound. The fragmentation pattern can provide confirmation of the molecular structure.

-

Conclusion

This technical guide has detailed the theoretical calculation of the structure of this compound, identifying the stable anti and gauche conformers and their relative energies. The computational results, obtained using DFT at the B3LYP/6-31G* level of theory, are in strong agreement with available experimental data from vibrational spectroscopy.[1] The provided theoretical data and experimental protocols offer a comprehensive resource for researchers and scientists working with halogenated alkanes, particularly in the fields of physical organic chemistry, computational chemistry, and drug design where molecular conformation plays a critical role.

References

hazards and safety precautions for handling 2,3-dichloro-2,3-dimethylbutane

An In-depth Technical Guide on the Hazards and Safety Precautions for Handling 2,3-Dichloro-2,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential hazards and recommended safety precautions for handling this compound. The information is compiled from safety data sheets of structurally similar compounds, providing a robust framework for safe laboratory practices.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound and related compounds is presented below. This data is essential for understanding the substance's behavior under various laboratory conditions.

| Property | 2,3-Dimethylbutane | 1-Chloro-3,3-dimethylbutane | 2,3-Dibromo-2,3-dimethylbutane | 2,3-dimethyl-2-butene |

| CAS Number | 79-29-8 | 2855-08-5 | Not Available | Not Available |

| Molecular Formula | C6H14 | C6H13Cl | C6H12Br2 | C6H12 |

| Melting Point | -129 °C | Not Available | 167 °C | -75 °C |

| Boiling Point | 58 °C | Not Available | 172 °C/18mmHg | 73 °C |

| Density | 0.662 g/mL at 25 °C | Not Available | Not Available | 0.708 g/cm3 at 25 °C |

Hazard Identification and Classification

Based on data from similar compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be flammability and potential health effects upon exposure.

GHS Hazard Statements

The following Globally Harmonized System (GHS) hazard statements are likely applicable to this compound, based on related compounds[1][2]:

-

H319: Causes serious eye irritation. [2]

-

H335: May cause respiratory irritation. [2]

-

H304: May be fatal if swallowed and enters airways. [1]

-

H411: Toxic to aquatic life with long lasting effects. [1]

Hazard Summary

| Hazard | Description |

| Fire Hazard | Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[3] Containers may explode when heated.[3][4] |

| Health Hazards | May cause skin, eye, and respiratory tract irritation.[2][3] Ingestion can be fatal if the substance enters the airways.[1] Inhalation of high vapor concentrations may cause dizziness and drowsiness.[1][3] |

| Environmental Hazards | Expected to be toxic to aquatic life with long-lasting effects.[1] |

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[5][6]

-

Skin Protection: Wear flame-retardant and impervious clothing.[5][6] Handle with chemically resistant gloves that have been inspected prior to use.[5]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5][6]

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing.[4][5] Use non-sparking tools and take precautionary measures against static discharge.[4][7] Do not eat, drink, or smoke when handling.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][7] The storage area should be flame-proof.[8]

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][9] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention.[4] |

| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][9] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[3][5]

-

Unsuitable Extinguishing Media: Water may not be effective.[3]

-

Specific Hazards: Vapors may form explosive mixtures with air.[4] In case of fire, poisonous gases are produced.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[4][5]

Visualizing Safety Protocols

The following diagrams illustrate the logical relationships for handling this compound safely.

Caption: Relationship between hazards and safety precautions.

Caption: Workflow for responding to a chemical spill.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. nj.gov [nj.gov]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Page loading... [wap.guidechem.com]

Methodological & Application

Application Notes and Protocols: Dehydrohalogenation of 2,3-Dichloro-2,3-dimethylbutane to form Dienes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2,3-dimethyl-1,3-butadiene (B165502), a valuable diene in organic synthesis, through the dehydrohalogenation of 2,3-dichloro-2,3-dimethylbutane. The reaction proceeds via a double elimination mechanism, typically facilitated by a strong base. These protocols are intended to serve as a foundational guide for laboratory synthesis and can be adapted for various research and development applications, including the formation of complex organic molecules and polymers.

Introduction

Dehydrohalogenation is a fundamental elimination reaction in organic chemistry that involves the removal of a hydrogen halide from a substrate. In the case of vicinal dihalides, such as this compound, a twofold elimination of hydrogen chloride (HCl) using a strong base affords a conjugated diene.[1] This reaction is typically governed by the E2 (bimolecular elimination) mechanism, which involves a concerted process where the base abstracts a proton and the leaving group departs simultaneously. The resulting product, 2,3-dimethyl-1,3-butadiene, is a versatile building block in Diels-Alder reactions and polymer synthesis.[2][3]

Data Presentation

Table 1: Physical and Spectroscopic Properties of Reactant and Product

| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| This compound |  | C₆H₁₂Cl₂ | 155.07 | ~158 | ~160 |

| 2,3-Dimethyl-1,3-butadiene |  | C₆H₁₀ | 82.14 | 68-70 | -76 |

Note: Physical properties for this compound are estimated based on available data.[4]

Table 2: Spectroscopic Data for 2,3-Dimethyl-1,3-butadiene

| Spectroscopic Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ 4.95 (s, 4H, =CH₂), 1.88 (s, 6H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ 143.5 (C), 112.9 (=CH₂), 20.4 (-CH₃) |

| IR (neat, cm⁻¹) | 3090 (=C-H stretch), 2975, 2915 (C-H stretch), 1595 (C=C stretch), 890 (=CH₂ bend) |

| Mass Spec. (m/z) | 82 (M+), 67, 53, 41 |

[Spectroscopic data sourced from PubChem and other spectral databases.][5][6][7]

Reaction Mechanism and Experimental Workflow

The dehydrohalogenation of this compound proceeds through a concerted E2 elimination mechanism. A strong base abstracts a proton from a carbon atom adjacent to the carbon bearing a chlorine atom, while simultaneously, the chlorine atom departs and a double bond is formed. This process occurs twice to yield the conjugated diene.

Caption: Reaction pathway for the dehydrohalogenation of this compound.

The experimental workflow involves the reaction setup, execution, workup, and purification of the final product.

Caption: Generalized experimental workflow for the synthesis of 2,3-dimethyl-1,3-butadiene.

Experimental Protocol

This protocol describes a representative procedure for the dehydrohalogenation of this compound.

Materials:

-

This compound

-

Potassium hydroxide (B78521) (KOH) or Sodium ethoxide (NaOEt)

-

Ethanol (B145695) (absolute)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Boiling chips

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Distillation apparatus (for fractional distillation)

-

Rotary evaporator (optional)

Procedure:

-

Reaction Setup: Assemble a reflux apparatus using a round-bottom flask, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

-

Reagent Preparation: In the round-bottom flask, dissolve a molar excess (e.g., 2.5 equivalents) of potassium hydroxide in absolute ethanol with stirring. Add a few boiling chips.

-

Addition of Substrate: Dissolve 1 equivalent of this compound in a minimal amount of ethanol in the dropping funnel.

-

Reaction: Gently heat the ethanolic KOH solution to reflux. Add the solution of this compound dropwise from the dropping funnel to the refluxing mixture over a period of 30-60 minutes.

-

Reflux: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup:

-

Allow the reaction mixture to cool to room temperature and then cool further in an ice bath.

-

Carefully pour the cooled mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic extracts and wash them with water, followed by a wash with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent from the organic solution.

-

Remove the bulk of the solvent using a rotary evaporator or by simple distillation.

-

Purify the crude product by fractional distillation, collecting the fraction that boils at 68-70 °C.

-

-

Characterization: Confirm the identity and purity of the 2,3-dimethyl-1,3-butadiene product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Safety Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.

-

Potassium hydroxide is corrosive and should be handled with care.

-

Ethanol and diethyl ether are flammable; avoid open flames.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Discussion

The choice of base and solvent can influence the efficiency of the dehydrohalogenation reaction. Strong, non-nucleophilic bases are preferred to minimize substitution side reactions. Potassium tert-butoxide in a non-polar solvent can also be an effective reagent system. The reaction temperature and time may need to be optimized to maximize the yield of the desired diene. The purification of the final product is crucial as conjugated dienes can be prone to polymerization, especially at elevated temperatures. The addition of a radical inhibitor, such as hydroquinone, may be considered if the product is to be stored.

Conclusion

The dehydrohalogenation of this compound provides a viable route to 2,3-dimethyl-1,3-butadiene. The protocol outlined in this document, based on established principles of elimination reactions, offers a reliable method for the synthesis of this important diene. Researchers can adapt and optimize these procedures to suit their specific research and development needs.

References

- 1. homework.study.com [homework.study.com]

- 2. benchchem.com [benchchem.com]

- 3. www2.latech.edu [www2.latech.edu]

- 4. This compound | C6H12Cl2 | CID 12437606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dimethyl-1,3-butadiene | C6H10 | CID 10566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-DIMETHYL-1,3-BUTADIENE(513-81-5) 1H NMR [m.chemicalbook.com]

- 7. 1,3-Butadiene, 2,3-dimethyl- [webbook.nist.gov]

Application Notes and Protocols for the Use of 2,3-Dichloro-2,3-dimethylbutane in E1 and E2 Elimination Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing 2,3-dichloro-2,3-dimethylbutane in unimolecular (E1) and bimolecular (E2) elimination reactions. This tertiary vicinal dihalide serves as an excellent substrate for demonstrating the principles of regioselectivity and the factors governing the competition between elimination pathways. The protocols outlined below are designed to be adaptable for various research and development applications where the synthesis of specific alkene and diene structures is required.

E1 Elimination of this compound

The E1 mechanism is a two-step elimination process favored by weak bases and polar protic solvents. The reaction proceeds through a carbocation intermediate. Heating the reaction is often necessary to favor elimination over the competing SN1 substitution.[1]

Reaction Mechanism and Products

The E1 elimination of this compound first involves the loss of a chloride ion to form a stable tertiary carbocation. A weak base, typically the solvent, then abstracts a proton from an adjacent carbon to form a double bond. Due to the symmetry of the intermediate carbocation, the primary product of a single elimination is 2-chloro-2,3-dimethyl-2-butene. Further elimination under forcing conditions can lead to the formation of 2,3-dimethyl-1,3-butadiene (B165502).

Experimental Protocol: Synthesis of 2-Chloro-2,3-dimethyl-2-butene

Materials:

-

This compound

-

Ethanol (B145695) (absolute)

-

Water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 100 mL round-bottom flask, combine 10.0 g of this compound with 50 mL of 80% aqueous ethanol.

-

Add a few boiling chips and attach a reflux condenser.

-

Heat the mixture to a gentle reflux using a heating mantle and maintain for 4 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add 50 mL of water.

-

Extract the product with three 30 mL portions of diethyl ether.

-

Combine the organic extracts and wash sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by simple distillation.

-

Purify the crude product by fractional distillation to obtain 2-chloro-2,3-dimethyl-2-butene.

Quantitative Data

| Product | Predicted Major Product | Expected Yield |

| 2-Chloro-2,3-dimethyl-2-butene | Yes | Moderate |